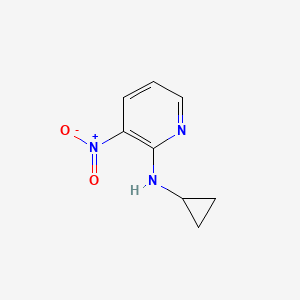

N-cyclopropyl-3-nitropyridin-2-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-cyclopropyl-3-nitropyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O2/c12-11(13)7-2-1-5-9-8(7)10-6-3-4-6/h1-2,5-6H,3-4H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPSNZVZFQHGGDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC2=C(C=CC=N2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00369442 | |

| Record name | N-cyclopropyl-3-nitropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00369442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

290313-20-1 | |

| Record name | N-Cyclopropyl-3-nitro-2-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=290313-20-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-cyclopropyl-3-nitropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00369442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of N-cyclopropyl-3-nitropyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of the novel compound N-cyclopropyl-3-nitropyridin-2-amine. This document details a plausible and robust synthetic methodology, outlines key characterization techniques, and presents predicted analytical data. The information herein is intended to serve as a valuable resource for researchers in medicinal chemistry, drug discovery, and organic synthesis who are interested in the preparation and evaluation of new pyridine-based chemical entities.

Introduction

This compound is a substituted pyridine derivative of interest in medicinal chemistry due to the prevalence of the cyclopropylamine and nitropyridine motifs in bioactive molecules. The cyclopropyl group is a known bioisostere for various functional groups and can favorably impact metabolic stability and potency. The 3-nitropyridine scaffold is a versatile precursor for further chemical modifications, including the reduction of the nitro group to an amine, which opens avenues for the synthesis of a diverse library of compounds. This guide provides a detailed protocol for the synthesis of this target molecule and a thorough description of its analytical characterization.

Synthesis of this compound

The synthesis of this compound can be achieved via a nucleophilic aromatic substitution (SNAr) reaction. This approach involves the reaction of a suitable 2-halopyridine with cyclopropylamine. The electron-withdrawing nitro group at the 3-position activates the pyridine ring towards nucleophilic attack, facilitating the displacement of the halide at the 2-position. 2-Chloro-3-nitropyridine is a common and commercially available starting material for this type of transformation.

Proposed Synthetic Scheme

An In-Depth Technical Guide to N-cyclopropyl-3-nitropyridin-2-amine (CAS 290313-20-1): A Key Building Block for Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-cyclopropyl-3-nitropyridin-2-amine, identified by CAS number 290313-20-1, is a pivotal chemical intermediate in the rapidly evolving field of targeted protein degradation. Its unique structural features make it a valuable building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs), a novel class of therapeutic agents designed to selectively eliminate disease-causing proteins. This technical guide provides a comprehensive overview of the known properties, synthesis, and potential applications of this compound, with a focus on its role in the development of next-generation therapeutics.

Core Properties

This compound is a stable, solid compound at room temperature. Its key physicochemical properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 290313-20-1 | [1] |

| Molecular Formula | C₈H₉N₃O₂ | [1] |

| Molecular Weight | 179.18 g/mol | [2] |

| Appearance | Solid | General chemical catalogs |

| Purity | Typically ≥98% | [1] |

| Storage | Room temperature, in a dark, dry, and well-ventilated area.[3] For long-term stability, refrigeration at 2-8°C is advisable. | General chemical catalogs |

| Solubility | Limited solubility in water; soluble in common organic solvents such as ethanol and dichloromethane. | Inferred from similar compounds |

Synthesis and Purification

Experimental Protocol: Synthesis

Reaction: Nucleophilic aromatic substitution of 2-chloro-3-nitropyridine with cyclopropylamine.

Materials:

-

2-chloro-3-nitropyridine

-

Cyclopropylamine

-

Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)

-

Base (e.g., Triethylamine, Diisopropylethylamine)

-

Inert gas (e.g., Nitrogen, Argon)

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve 2-chloro-3-nitropyridine in the chosen anhydrous solvent.

-

Add the base to the solution.

-

Slowly add cyclopropylamine to the reaction mixture at room temperature.

-

The reaction mixture is then stirred at room temperature or gently heated to drive the reaction to completion. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The crude product can be isolated by removing the solvent under reduced pressure. The resulting residue is then taken up in an organic solvent and washed with water or a mild aqueous acid to remove any remaining base and salts.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude this compound.

Experimental Protocol: Purification

Purification of the crude product is typically achieved through recrystallization or column chromatography.

Recrystallization:

-

Dissolve the crude product in a minimal amount of a hot solvent in which the compound has high solubility (e.g., ethanol, ethyl acetate).

-

If colored impurities are present, a small amount of activated carbon can be added, and the solution briefly heated before hot filtration.

-

Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to induce crystallization.

-

The purified crystals are collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

Column Chromatography:

-

A silica gel column is prepared using a suitable solvent system (e.g., a gradient of ethyl acetate in petroleum ether).

-

The crude product is dissolved in a minimal amount of the eluent and loaded onto the column.

-

The column is eluted with the solvent system, and fractions are collected.

-

Fractions containing the pure product, as determined by TLC, are combined, and the solvent is removed under reduced pressure to yield the purified this compound.[7]

Analytical Characterization

The identity and purity of this compound are confirmed using standard analytical techniques.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the protons on the pyridine ring, the cyclopropyl group, and the amine proton. |

| ¹³C NMR | Resonances for the carbon atoms of the pyridine and cyclopropyl moieties. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching, C-H stretching (aromatic and aliphatic), and the nitro group (N-O stretching). |

| HPLC | A single major peak indicating the purity of the compound. The method typically involves a C18 column with a mobile phase consisting of a mixture of acetonitrile and water, with UV detection.[8][9][10] |

Application in Targeted Protein Degradation

This compound is a key building block in the synthesis of PROTACs.[11][12][13] PROTACs are heterobifunctional molecules that simultaneously bind to a target protein of interest (POI) and an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent degradation of the POI by the proteasome.[14][15][16]

The this compound moiety can be incorporated into the linker region of a PROTAC or serve as a precursor to a ligand that binds to an E3 ligase or the target protein. The nitro group can be readily reduced to an amine, which can then be further functionalized to attach a linker or a protein-binding ligand.

Logical Workflow for PROTAC Synthesis

The following diagram illustrates the general workflow for the synthesis of a PROTAC utilizing this compound as a building block.

Signaling Pathway: PROTAC-Mediated Protein Degradation

The following diagram illustrates the mechanism of action of a PROTAC molecule in inducing the degradation of a target protein.

Safety and Handling

This compound should be handled in a well-ventilated area by trained personnel wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a versatile and valuable building block for the synthesis of PROTACs and other biologically active molecules. Its straightforward synthesis and potential for functionalization make it an attractive starting material for researchers in drug discovery and chemical biology. As the field of targeted protein degradation continues to expand, the importance of key intermediates like this compound is set to grow, paving the way for the development of innovative therapies for a wide range of diseases.

References

- 1. calpaclab.com [calpaclab.com]

- 2. N2-CYCLOPROPYL-3-NITROPYRIDIN-2-AMINE, CasNo.290313-20-1 weifang yangxu group co.,ltd China (Mainland) [yangxulaobao.lookchem.com]

- 3. achmem.com [achmem.com]

- 4. WO2010089773A2 - Process for preparation of nitropyridine derivatives - Google Patents [patents.google.com]

- 5. chemrxiv.org [chemrxiv.org]

- 6. longdom.org [longdom.org]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. DSpace [helda.helsinki.fi]

- 10. CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]

- 11. Building Blocks and Linkers for PROTAC Synthesis - Enamine [enamine.net]

- 12. enamine.net [enamine.net]

- 13. Protein Degradation Toolbox - Enamine [enamine.net]

- 14. mdpi.com [mdpi.com]

- 15. Research Collection | ETH Library [research-collection.ethz.ch]

- 16. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of N-cyclopropyl-3-nitropyridin-2-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of N-cyclopropyl-3-nitropyridin-2-amine (CAS No. 290313-20-1). Due to the limited availability of published experimental spectra for this specific compound in public databases, this document presents a detailed prediction of its Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data. These predictions are derived from the analysis of structurally related compounds and established principles of spectroscopic interpretation. This guide also includes detailed experimental protocols for acquiring such data.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment | Predicted Coupling Constants (J, Hz) |

| ~8.4 - 8.6 | dd | 1H | H-6 (Pyridine) | J = ~4.5, ~1.5 Hz |

| ~8.2 - 8.4 | dd | 1H | H-4 (Pyridine) | J = ~8.0, ~1.5 Hz |

| ~6.7 - 6.9 | dd | 1H | H-5 (Pyridine) | J = ~8.0, ~4.5 Hz |

| ~3.0 - 3.2 | m | 1H | CH (Cyclopropyl) | - |

| ~0.8 - 1.0 | m | 2H | CH₂ (Cyclopropyl) | - |

| ~0.6 - 0.8 | m | 2H | CH₂ (Cyclopropyl) | - |

| ~7.5 - 8.5 | br s | 1H | NH | - |

Note: Predicted values are based on the analysis of similar 2-amino-3-nitropyridine structures and cyclopropyl moieties. The broad singlet for the NH proton may exchange with D₂O.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| ~158 - 162 | C-2 (Pyridine, C-NH) |

| ~150 - 154 | C-6 (Pyridine) |

| ~135 - 139 | C-4 (Pyridine) |

| ~130 - 134 | C-3 (Pyridine, C-NO₂) |

| ~115 - 119 | C-5 (Pyridine) |

| ~28 - 32 | CH (Cyclopropyl) |

| ~6 - 10 | CH₂ (Cyclopropyl) |

Note: These are estimated chemical shifts and can be influenced by solvent and concentration.

Table 3: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Predicted Fragment | Relative Intensity |

| 179 | [M]⁺ | Moderate |

| 162 | [M - OH]⁺ | Low |

| 151 | [M - NO]⁺ or [M - C₂H₄]⁺ | Moderate |

| 133 | [M - NO₂]⁺ | High |

| 105 | [C₅H₃N₂O]⁺ | Moderate |

| 78 | [C₅H₄N]⁺ | High |

Note: The molecular ion at m/z 179 is expected. Fragmentation patterns are likely to involve the loss of the nitro group (NO₂) and fragments from the pyridine and cyclopropyl rings.

Table 4: Predicted FT-IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| ~3350 - 3450 | N-H Stretch | Secondary Amine | Medium |

| ~3000 - 3100 | C-H Stretch | Aromatic (Pyridine) & Cyclopropyl | Medium-Weak |

| ~2850 - 2960 | C-H Stretch | Cyclopropyl | Medium-Weak |

| ~1600 - 1620 | C=C Stretch | Aromatic (Pyridine) | Strong |

| ~1570 - 1590 | N-H Bend | Secondary Amine | Medium |

| ~1510 - 1550 | N-O Asymmetric Stretch | Nitro Group | Strong |

| ~1330 - 1370 | N-O Symmetric Stretch | Nitro Group | Strong |

| ~1250 - 1350 | C-N Stretch | Aromatic Amine | Strong |

| ~800 - 850 | C-H Out-of-plane Bend | Aromatic (Pyridine) | Medium |

Note: The presence of a strong N-H stretch and two strong bands for the nitro group are expected to be key features of the IR spectrum.

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

Ensure the sample is fully dissolved to avoid signal broadening.

-

-

¹H NMR Acquisition:

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

Experiment: Standard proton NMR experiment.

-

Parameters:

-

Pulse Program: A standard 90° pulse sequence.

-

Spectral Width: -2 to 12 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64, depending on sample concentration.

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

-

¹³C NMR Acquisition:

-

Instrument: A 100 MHz or higher field NMR spectrometer (corresponding to a 400 MHz proton frequency).

-

Experiment: Proton-decoupled carbon NMR experiment.

-

Parameters:

-

Pulse Program: A standard 90° pulse sequence with broadband proton decoupling.

-

Spectral Width: 0 to 180 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

-

-

Processing: Apply Fourier transformation with an exponential window function, phase correction, and baseline correction. Reference the spectrum to the solvent peak.

-

Mass Spectrometry (MS)

-

Sample Preparation:

-

For Electron Ionization (EI), a solid probe or direct insertion probe can be used. A small amount of the solid sample is placed in a capillary tube.

-

For Electrospray Ionization (ESI), dissolve a small amount of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

-

Instrumentation and Analysis (EI-MS):

-

Instrument: A mass spectrometer equipped with an electron ionization source.

-

Ionization Energy: 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Inlet System: Direct insertion probe. The probe temperature should be gradually increased to volatilize the sample.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of this compound with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place the mixture into a pellet-forming die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

-

-

Spectral Acquisition:

-

Instrument: A Fourier-Transform Infrared Spectrometer.

-

Mode: Transmission.

-

Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Procedure:

-

Acquire a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and acquire the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis and the expected structural correlations.

An In-depth Technical Guide to the Solubility and Stability of N-cyclopropyl-3-nitropyridin-2-amine

Disclaimer: Publicly available experimental data on the solubility and stability of N-cyclopropyl-3-nitropyridin-2-amine is limited. This guide provides a framework of general methodologies and illustrative data tables for researchers, scientists, and drug development professionals to conduct and document such studies.

Introduction

In the landscape of drug discovery and development, a thorough understanding of a compound's physicochemical properties is paramount. Among these, solubility and stability are critical determinants of a drug candidate's potential for successful formulation, bioavailability, and shelf-life. This technical guide focuses on this compound, a molecule of interest within medicinal chemistry, and outlines the essential studies required to characterize its solubility and stability profiles. While specific experimental data for this compound is not widely published, this document serves as a comprehensive protocol and template for such investigations.

This compound possesses a chemical structure that includes a nitropyridine ring and a cyclopropylamine moiety. The nitropyridine core can influence properties such as pKa and susceptibility to photolytic degradation, while cyclopropylamines, in some contexts, have been observed to be liable to hydrolytic degradation, particularly at elevated pH.[1] A systematic evaluation of these characteristics is therefore essential.

Data Presentation: Illustrative Templates

Quantitative data from solubility and stability studies should be organized systematically for clarity and comparative analysis. The following tables are presented as templates for recording experimental findings.

Table 1: Solubility of this compound in Various Solvents

| Solvent System | Temperature (°C) | Solubility (mg/mL) | Solubility (µM) | Method |

| 0.1 N HCl (pH 1.2) | 25 | Data | Data | Shake-Flask |

| 0.1 N HCl (pH 1.2) | 37 | Data | Data | Shake-Flask |

| Phosphate Buffer (pH 6.8) | 25 | Data | Data | Shake-Flask |

| Phosphate Buffer (pH 6.8) | 37 | Data | Data | Shake-Flask |

| Water | 25 | Data | Data | Shake-Flask |

| Water | 37 | Data | Data | Shake-Flask |

| Ethanol | 25 | Data | Data | Shake-Flask |

| Propylene Glycol | 25 | Data | Data | Shake-Flask |

Table 2: Stability of this compound under Forced Degradation Conditions

| Stress Condition | Time (hours) | Initial Purity (%) | Purity after Stress (%) | Degradation (%) | No. of Degradants |

| 0.1 N HCl, 60°C | 24 | >98% | Data | Data | Data |

| 0.1 N HCl, 60°C | 72 | >98% | Data | Data | Data |

| 0.1 N NaOH, 60°C | 24 | >98% | Data | Data | Data |

| 0.1 N NaOH, 60°C | 72 | >98% | Data | Data | Data |

| 3% H₂O₂, RT | 24 | >98% | Data | Data | Data |

| 3% H₂O₂, RT | 72 | >98% | Data | Data | Data |

| Photostability (ICH Q1B) | 24 | >98% | Data | Data | Data |

| Thermal (80°C, dry) | 72 | >98% | Data | Data | Data |

Experimental Protocols

Detailed and reproducible experimental protocols are the foundation of reliable solubility and stability data.

1. Thermodynamic Solubility Determination (Shake-Flask Method)

This method is considered the gold standard for determining thermodynamic solubility.

-

Objective: To determine the equilibrium solubility of this compound in various aqueous and organic solvents.

-

Materials:

-

This compound (purity >98%)[2]

-

Selected solvents (e.g., 0.1 N HCl, phosphate buffer pH 6.8, water, ethanol)

-

Scintillation vials

-

Orbital shaker with temperature control

-

Centrifuge

-

HPLC system with a suitable column and detector

-

-

Procedure:

-

Add an excess amount of this compound to a scintillation vial. The excess solid should be visually apparent.

-

Add a known volume of the selected solvent to the vial.

-

Seal the vials and place them on an orbital shaker set to the desired temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours). A preliminary time-to-equilibrium study is recommended.

-

After equilibration, visually inspect the vials to ensure an excess of solid remains.

-

Centrifuge the samples at a high speed to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant and dilute it with a suitable mobile phase.

-

Analyze the concentration of the dissolved compound in the diluted supernatant by a validated HPLC method.

-

Calculate the solubility in mg/mL and µM.

-

Caption: Thermodynamic Solubility Workflow.

2. Forced Degradation (Stress Testing) Study

Forced degradation studies are essential for identifying potential degradation pathways and developing stability-indicating analytical methods.

-

Objective: To investigate the intrinsic stability of this compound under various stress conditions.

-

Materials:

-

This compound

-

0.1 N HCl, 0.1 N NaOH, 3% Hydrogen Peroxide

-

HPLC-grade solvents for sample preparation

-

Temperature-controlled ovens/baths

-

Photostability chamber (ICH Q1B compliant)

-

HPLC-UV/MS system

-

-

Procedure:

-

Prepare stock solutions of this compound in a suitable solvent.

-

Acidic Hydrolysis: Mix the stock solution with 0.1 N HCl and incubate at an elevated temperature (e.g., 60°C).

-

Basic Hydrolysis: Mix the stock solution with 0.1 N NaOH and incubate at an elevated temperature (e.g., 60°C).

-

Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.

-

Thermal Degradation: Store the solid compound in an oven at a high temperature (e.g., 80°C).

-

Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

-

At specified time points (e.g., 24, 48, 72 hours), withdraw samples. For acidic and basic samples, neutralize before analysis.

-

Analyze all samples by a stability-indicating HPLC method, preferably with mass spectrometric detection to identify degradants.

-

Calculate the percentage of degradation and characterize the degradation products.

-

Caption: Forced Degradation Study Workflow.

Potential Degradation Pathways

Based on the chemical structure of this compound, several degradation pathways can be hypothesized. The nitro group can be susceptible to reduction under certain conditions. The amine linkage could be subject to hydrolysis, and the cyclopropyl group, while generally stable, can undergo ring-opening reactions under harsh acidic conditions. As noted in studies of other cyclopropylamine-containing molecules, hydrolysis under high pH is a potential degradation route.[1]

Caption: Potential Degradation Pathways.

Conclusion and Recommendations

A comprehensive understanding of the solubility and stability of this compound is critical for its advancement as a potential drug candidate. The protocols and data management templates provided in this guide offer a structured approach to these essential studies. It is recommended that initial screenings for both solubility and stability are conducted early in the development process. Any identified liabilities, such as poor solubility or instability under specific pH conditions, can then be addressed through formulation strategies or chemical modification. The use of a stability-indicating analytical method is crucial for accurately quantifying the parent compound and its degradation products.

References

"N-cyclopropyl-3-nitropyridin-2-amine" literature review and discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-cyclopropyl-3-nitropyridin-2-amine is a heterocyclic organic compound that serves as a valuable building block in medicinal chemistry and drug discovery. Its structure, incorporating a pyridine ring, a nitro group, and a cyclopropylamine moiety, offers multiple points for chemical modification, making it an attractive intermediate for the synthesis of more complex molecules with potential therapeutic applications. The cyclopropyl group is a well-regarded feature in drug design, often introduced to enhance metabolic stability, binding affinity, and potency. The nitro-substituted pyridine core provides a versatile scaffold for constructing a diverse range of derivatives. This technical guide provides a comprehensive overview of the literature concerning this compound, focusing on its synthesis, key reactions, and potential applications.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. This data is essential for its handling, characterization, and use in synthetic protocols.

| Property | Value | Source |

| CAS Number | 290313-20-1 | [1][2] |

| Molecular Formula | C₈H₉N₃O₂ | [1][2] |

| Molecular Weight | 179.18 g/mol | |

| Purity (Typical) | >98% | [2] |

| Appearance | Not specified in available literature | |

| Storage Condition | Room temperature |

Discovery and Synthesis

The "discovery" of this compound in the scientific literature is primarily associated with its synthesis as a chemical intermediate rather than its identification as a biologically active compound itself. Its preparation is a straightforward example of nucleophilic aromatic substitution (SNAr), a fundamental reaction in heterocyclic chemistry.

The most direct and widely recognized method for its synthesis is the reaction of 2-chloro-3-nitropyridine with cyclopropylamine. In this reaction, the electron-withdrawing nitro group at the 3-position activates the chlorine atom at the 2-position of the pyridine ring, making it susceptible to displacement by a nucleophile, in this case, the nitrogen atom of cyclopropylamine.

Experimental Workflow

The general workflow for the synthesis of this compound is depicted below. This process involves the reaction of the starting materials in a suitable solvent, followed by workup and purification to isolate the final product.

Reaction Mechanism

The synthesis proceeds via a classic SNAr mechanism. The nucleophilic cyclopropylamine attacks the electron-deficient carbon atom bonded to the chlorine. This forms a negatively charged intermediate known as a Meisenheimer complex, which is stabilized by the resonance delocalization of the negative charge onto the nitro group. The subsequent loss of the chloride ion restores the aromaticity of the pyridine ring, yielding the final product.

References

The Enigmatic Core: A Technical Guide to N-cyclopropyl-3-nitropyridin-2-amine as a Putative Protein Degrader Building Block

Disclaimer: This document serves as an in-depth technical guide on the potential application of "N-cyclopropyl-3-nitropyridin-2-amine" as a building block in the field of targeted protein degradation (TPD). Despite being commercially available as a "Protein Degrader Building Block"[1], a comprehensive review of publicly accessible scientific literature and technical datasheets did not yield specific experimental data validating its E3 ligase target, binding affinities, or the degradation performance of any resulting Proteolysis Targeting Chimeras (PROTACs). Therefore, this guide is constructed based on the established principles of PROTAC design and evaluation, presenting a hypothetical yet scientifically grounded framework for its use.

Introduction to Targeted Protein Degradation and PROTACs

Targeted protein degradation has emerged as a revolutionary therapeutic modality that utilizes the cell's own protein disposal machinery, the ubiquitin-proteasome system (UPS), to eliminate disease-causing proteins. Unlike traditional inhibitors that only block a protein's function, TPD agents lead to the physical removal of the target protein.

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules at the forefront of TPD. They consist of two distinct ligands connected by a chemical linker: one binds to the protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This induced proximity results in the formation of a ternary complex, leading to the ubiquitination of the POI, which is then recognized and degraded by the 26S proteasome.

This compound: A Hypothetical E3 Ligase Ligand

This compound is a small molecule with the chemical formula C₈H₉N₃O₂ and a molecular weight of 179.18 g/mol . Its structure features a nitropyridine core with a cyclopropylamine substituent. While its intended E3 ligase target is not documented, aminopyridine scaffolds are present in ligands for various E3 ligases. The exploration of novel E3 ligase ligands is a key area of research in TPD to expand the scope of degradable proteins and overcome potential resistance mechanisms.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 290313-20-1 |

| Molecular Formula | C₈H₉N₃O₂ |

| Molecular Weight | 179.18 g/mol |

| Appearance | (Not specified) |

| Purity | >98% (typical) |

| Storage | Room temperature, sealed in dry, dark place |

Experimental Protocols: Synthesizing and Evaluating a PROTAC

This section outlines a generalized workflow for synthesizing a PROTAC using an amine-functionalized building block like this compound and subsequently evaluating its biological activity.

General Protocol for PROTAC Synthesis via Amide Coupling

This protocol describes a common method for synthesizing a PROTAC by coupling an amine-containing E3 ligase building block with a carboxylic acid-functionalized linker, followed by coupling to a POI ligand.

Materials:

-

This compound

-

Linker with a carboxylic acid and another protected reactive group (e.g., Boc-protected amine)

-

POI ligand with a carboxylic acid handle

-

Coupling agents (e.g., HATU, HOBt)

-

Base (e.g., DIPEA)

-

Anhydrous DMF

-

TFA (for Boc deprotection)

-

Solvents for workup and purification (e.g., ethyl acetate, DCM, acetonitrile, water)

Procedure:

-

Linker Coupling: To a solution of this compound (1.0 eq) and the carboxylic acid-functionalized linker (1.1 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (2.0 eq). Stir the reaction at room temperature for 4-16 hours, monitoring by LC-MS. Upon completion, perform an aqueous workup and purify the E3 ligand-linker conjugate by column chromatography.

-

Deprotection (if necessary): If the linker contains a protecting group (e.g., Boc), dissolve the purified conjugate in DCM and add TFA. Stir at room temperature for 1-2 hours until deprotection is complete. Remove the solvent and TFA under reduced pressure.

-

POI Ligand Coupling: To a solution of the deprotected E3 ligand-linker amine and the POI ligand with a carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (2.0 eq). Stir at room temperature for 4-16 hours.

-

Purification: Purify the final PROTAC molecule by preparative reverse-phase HPLC to >95% purity. Characterize the final product by LC-MS and NMR.

Biological Evaluation of the Hypothetical PROTAC

Once synthesized, the PROTAC's biological activity must be thoroughly characterized.

Ternary Complex Formation Assays

These assays are crucial to confirm that the PROTAC can induce the proximity between the POI and the E3 ligase.

Protocol: TR-FRET Assay

-

Reagents: Terbium-labeled anti-tag antibody (e.g., anti-His), fluorescently-labeled anti-tag antibody (e.g., anti-FLAG-AF488), His-tagged E3 ligase, FLAG-tagged POI, and the synthesized PROTAC.

-

Procedure: In a microplate, incubate the tagged proteins with the antibodies and varying concentrations of the PROTAC.

-

Detection: After incubation, read the plate on a TR-FRET enabled reader, measuring emissions at two wavelengths.

-

Analysis: Calculate the TR-FRET ratio. A bell-shaped curve is typically observed, indicating the formation and subsequent disruption (hook effect) of the ternary complex at high PROTAC concentrations.

In Vitro Ubiquitination Assay

This assay directly demonstrates that the PROTAC-induced ternary complex is functional and leads to the ubiquitination of the POI.

Protocol: Western Blot-Based Ubiquitination Assay

-

Reaction Mix: In a tube, combine recombinant E1 activating enzyme, E2 conjugating enzyme, the target E3 ligase, the POI, ubiquitin, ATP, and the PROTAC at various concentrations.

-

Incubation: Incubate the reaction at 37°C for 1-2 hours.

-

Quenching: Stop the reaction by adding SDS-PAGE loading buffer and boiling.

-

Detection: Run the samples on an SDS-PAGE gel and perform a Western blot using an antibody against the POI. A ladder of higher molecular weight bands corresponding to poly-ubiquitinated POI should be visible in the presence of a functional PROTAC.

Cellular Degradation Assays

The ultimate test of a PROTAC is its ability to induce the degradation of the target protein in a cellular context.

Protocol: Western Blot for DC50 and Dmax Determination

-

Cell Treatment: Plate cells and allow them to adhere. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a set period (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).

-

Cell Lysis: Harvest the cells, wash with PBS, and lyse with RIPA buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

-

Western Blot: Perform SDS-PAGE and Western blotting using a primary antibody against the POI and a loading control (e.g., GAPDH, β-actin).

-

Data Analysis: Quantify the band intensities using densitometry. Normalize the POI signal to the loading control. Calculate the percentage of protein remaining relative to the vehicle control. Plot the percentage of remaining protein against the log of the PROTAC concentration and fit the data to a four-parameter logistic curve to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.[2]

Data Presentation

Quantitative data from the above assays are crucial for understanding the structure-activity relationship (SAR) and for optimizing the PROTAC design.

Table 2: Hypothetical Performance Data for a PROTAC Derived from this compound

| Assay | Parameter | Value |

| Ternary Complex Formation | TR-FRET EC50 | (e.g., 50 nM) |

| Cellular Degradation | DC50 (Cell Line A) | (e.g., 25 nM) |

| Dmax (Cell Line A) | (e.g., >90%) | |

| DC50 (Cell Line B) | (e.g., 40 nM) | |

| Dmax (Cell Line B) | (e.g., >85%) |

Conclusion

While "this compound" is positioned as a building block for targeted protein degradation, its specific utility and performance characteristics remain to be publicly documented. This guide provides a comprehensive, albeit generalized, framework for researchers and drug developers to approach the synthesis and evaluation of PROTACs using such a novel amine-based building block. The detailed protocols and workflows outlined herein represent the standard methodologies in the field, enabling the systematic investigation required to translate a chemical building block into a potent and selective protein degrader. Further research is imperative to elucidate the specific E3 ligase target of this compound and to validate its potential in the exciting and rapidly advancing field of targeted protein degradation.

References

An In-depth Technical Guide on the Structural Elucidation and Conformation of N-cyclopropyl-3-nitropyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the structural elucidation and conformational analysis of N-cyclopropyl-3-nitropyridin-2-amine. Due to the limited availability of dedicated research on this specific molecule, this document synthesizes available experimental data with theoretical analysis and comparisons to analogous compounds to present a comprehensive understanding of its chemical structure and spatial arrangement.

Molecular Identity

This compound is a substituted pyridine derivative. Its fundamental properties are summarized below.

| Property | Value | Source |

| CAS Number | 290313-20-1 | [1] |

| Molecular Formula | C₈H₉N₃O₂ | [1] |

| Molecular Weight | 179.18 g/mol | [1] |

| General Appearance | Yellow crystalline solid | [2] |

Structural Elucidation

The structural determination of this compound relies on spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR), and is further supported by comparative analysis with structurally related compounds that have been characterized through X-ray crystallography and computational methods.

¹H NMR Spectroscopy

The ¹H NMR spectrum is a cornerstone in the structural confirmation of this compound. A representative spectrum is available, and the expected chemical shifts and coupling patterns are detailed in the table below.[3]

| Proton Assignment | Multiplicity | Chemical Shift (ppm, estimated) | Coupling Constant (J, Hz, estimated) |

| H6 (Pyridine) | dd | 8.4 - 8.6 | ~4.5, ~1.5 |

| H4 (Pyridine) | dd | 8.2 - 8.4 | ~8.0, ~1.5 |

| H5 (Pyridine) | dd | 7.0 - 7.2 | ~8.0, ~4.5 |

| CH (Cyclopropyl) | m | 2.8 - 3.0 | - |

| CH₂ (Cyclopropyl) | m | 0.8 - 1.0 | - |

| CH₂' (Cyclopropyl) | m | 0.6 - 0.8 | - |

| NH | br s | 8.8 - 9.2 | - |

Note: The chemical shifts and coupling constants are estimations based on typical values for similar structures and require experimental verification for precise values.

Inferred Molecular Geometry from Analogous Structures

Direct crystallographic data for this compound is not publicly available. However, the crystal structure of the parent compound, 2-amino-3-nitropyridine, has been determined and provides a reliable template for the pyridine ring and the relative orientation of the amino and nitro groups.[4][5] Computational studies using Density Functional Theory (DFT) on 2-amino-3-nitropyridine further corroborate the planar nature of the pyridine ring and the coplanarity of the nitro group, which is stabilized by an intramolecular hydrogen bond between the amino proton and an oxygen of the nitro group.[4][6]

Based on these studies, the bond lengths and angles for the core structure of this compound can be inferred.

| Parameter | Estimated Value (from 2-amino-3-nitropyridine) |

| C2-N(amine) bond length | ~1.35 Å |

| C3-N(nitro) bond length | ~1.45 Å |

| N(amine)-C2-C3 angle | ~120° |

| C2-C3-N(nitro) angle | ~118° |

| O-N-O angle (nitro group) | ~125° |

Conformational Analysis

The conformation of this compound is primarily determined by the orientation of the cyclopropyl group relative to the pyridine ring.

The nitrogen atom of the amino group is sp² hybridized, and rotation around the C2-N(amine) bond is expected to be restricted due to partial double bond character. The key conformational question is the rotation around the N-cyclopropyl bond. Studies on N-cyclopropyl amides suggest that the cyclopropyl group can adopt different orientations.[7]

For this compound, two principal conformations are plausible:

-

Syn-periplanar: The methine proton of the cyclopropyl group is in the same plane as the pyridine ring and points towards the nitro group.

-

Anti-periplanar: The methine proton of the cyclopropyl group is in the same plane as the pyridine ring and points away from the nitro group.

Computational modeling would be required to definitively determine the lowest energy conformation. However, steric hindrance between the cyclopropyl group and the nitro group would likely influence the preferred orientation.

Experimental Protocols

For a comprehensive structural elucidation and conformational analysis of this compound, the following experimental workflow is recommended.

Synthesis

A plausible synthetic route involves the nucleophilic aromatic substitution of a suitable 2-chloro-3-nitropyridine with cyclopropylamine.

Protocol:

-

To a solution of 2-chloro-3-nitropyridine in a suitable solvent such as dimethylformamide (DMF), add cyclopropylamine and a base (e.g., potassium carbonate).

-

Heat the reaction mixture at an elevated temperature (e.g., 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture, and add water to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Full Spectroscopic Characterization

A comprehensive spectroscopic analysis is crucial for unambiguous structure confirmation.

Protocols:

-

NMR Spectroscopy: Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Acquire ¹H, ¹³C, COSY, HSQC, and HMBC spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Mass Spectrometry: Obtain a high-resolution mass spectrum using electrospray ionization (ESI) to confirm the elemental composition.

-

FT-IR Spectroscopy: Record the infrared spectrum to identify characteristic functional group vibrations (e.g., N-H, NO₂, C=C, C-N).

-

Single Crystal X-ray Diffraction: Grow single crystals of the compound and perform X-ray diffraction analysis to determine the precise solid-state molecular structure and packing.

Molecular Visualization

The following diagram illustrates the chemical structure of this compound with atom numbering.

Conclusion

The structural elucidation of this compound is well-supported by ¹H NMR spectroscopy and comparative analysis with the known structure of 2-amino-3-nitropyridine. While the fundamental connectivity is established, a definitive conformational analysis and precise geometric parameters await further experimental investigation, particularly single-crystal X-ray diffraction and advanced computational studies. The provided experimental workflows offer a roadmap for researchers seeking to conduct a more exhaustive characterization of this molecule. This guide serves as a valuable resource for professionals in drug development and chemical research by consolidating the current understanding and outlining the path for future detailed studies.

References

- 1. calpaclab.com [calpaclab.com]

- 2. nbinno.com [nbinno.com]

- 3. N2-CYCLOPROPYL-3-NITROPYRIDIN-2-AMINE(290313-20-1) 1H NMR [m.chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. staff.najah.edu [staff.najah.edu]

- 7. Conformational analysis of the cyclopropylacyl, oxiranylacyl, and aziridinylacyl radicals by electron spin resonance spectroscopy - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Synthesis of N-cyclopropyl-3-nitropyridin-2-amine Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of N-cyclopropyl-3-nitropyridin-2-amine and its derivatives, compounds of significant interest in medicinal chemistry. The primary synthetic route detailed is the nucleophilic aromatic substitution (SNAr) of 2-chloro-3-nitropyridine with cyclopropylamine. This document outlines the experimental protocols for the synthesis of the core compound and its precursors, presents quantitative data in a structured format, and includes a visualization of a key biological signaling pathway associated with 3-nitropyridine analogs.

Introduction

This compound and its analogs are heterocyclic compounds that have garnered attention in drug discovery. The pyridine ring is a common motif in many pharmaceuticals, and the presence of a nitro group and a cyclopropylamine moiety can impart unique physicochemical and biological properties. Notably, derivatives of 2-aminopyridine are recognized as important pharmacophores.[1] Recent studies have highlighted 3-nitropyridine analogues as a novel class of microtubule-targeting agents, demonstrating potent anti-cancer effects.[2] These compounds have been shown to inhibit tubulin polymerization by binding to the colchicine site, leading to cell cycle arrest in the G2-M phase and subsequent apoptosis.[2] This guide focuses on the chemical synthesis of the parent compound, this compound, providing a foundation for the exploration of its derivatives and their potential therapeutic applications.

Synthesis of this compound

The principal and most direct method for the synthesis of this compound is the nucleophilic aromatic substitution (SNAr) reaction. This involves the reaction of a halo-substituted 3-nitropyridine, typically 2-chloro-3-nitropyridine, with cyclopropylamine. The electron-withdrawing nitro group at the 3-position activates the pyridine ring, making the 2-position susceptible to nucleophilic attack.

Synthesis of the Precursor: 2-Chloro-3-nitropyridine

A common precursor for the target molecule is 2-chloro-3-nitropyridine. Its synthesis can be achieved through a multi-step process starting from 2-pyridone. The process involves nitration, followed by a chlorination/dealkylation step.[3]

Experimental Protocol: Synthesis of 2-Chloro-3-nitropyridine [3]

-

Nitration and N-alkylation: 2-pyridone is subjected to a nitration reaction followed by N-alkylation to protect the amino group, yielding N-alkyl-3-nitro-2-pyridone.

-

Directional Chlorination and Dealkylation: The N-alkyl-3-nitro-2-pyridone is then treated with a suitable chlorinating agent, such as triphosgene, which results in a directional chlorination at the 2-position and subsequent dealkylation to afford 2-chloro-3-nitropyridine. The reaction mixture is heated to around 130 °C. After the reaction is complete, the mixture is processed with an aqueous solution of sodium hydroxide to a weakly alkaline pH, followed by steam distillation to isolate the product.

Final Synthetic Step: Nucleophilic Aromatic Substitution

The final step in the synthesis of this compound involves the reaction of 2-chloro-3-nitropyridine with cyclopropylamine.

Experimental Protocol: Synthesis of this compound

-

Materials:

-

2-Chloro-3-nitropyridine (1.0 eq)

-

Cyclopropylamine (1.1 - 1.5 eq)

-

Anhydrous solvent (e.g., acetonitrile, DMF, or THF)

-

Inorganic base (e.g., K₂CO₃, Cs₂CO₃) or a non-nucleophilic organic base (e.g., triethylamine, diisopropylethylamine) (1.5 - 2.0 eq)

-

Inert gas atmosphere (e.g., Nitrogen or Argon)

-

-

Procedure:

-

To a round-bottom flask under an inert atmosphere, add 2-chloro-3-nitropyridine and the chosen anhydrous solvent.

-

Add the base to the solution and stir for 10-15 minutes at room temperature.

-

Add cyclopropylamine dropwise to the stirring solution.

-

The reaction mixture is then stirred at an elevated temperature (e.g., 60-80 °C), depending on the solvent and base used.

-

The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

The crude product is purified by flash column chromatography on silica gel to yield this compound.

-

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound and its precursor.

| Compound | Starting Materials | Reaction Type | Typical Yield (%) | Purity (%) | Key Spectroscopic Data |

| 2-Chloro-3-nitropyridine | N-methyl-3-nitro-2-pyridone, Triphosgene | Chlorination/Dealkylation | ~93%[3] | >98% | |

| This compound | 2-Chloro-3-nitropyridine, Cyclopropylamine | SNAr | 70-90% (estimated) | >98%[4] | 1H NMR data available from commercial suppliers[5] |

Synthesis of Analogs

The synthetic methodology described above can be adapted to produce a variety of analogs of this compound.

-

Variation of the N-substituent: By replacing cyclopropylamine with other primary or secondary amines, a library of N-substituted 3-nitropyridin-2-amines can be generated.

-

Modification of the Pyridine Ring: Starting with differently substituted 2-chloro-3-nitropyridines (e.g., with additional substituents on the pyridine ring), analogs with modified cores can be synthesized.

-

Alternative Route - N-alkylation: An alternative, though potentially less efficient, route involves the N-alkylation of 2-amino-3-nitropyridine with a cyclopropyl halide (e.g., cyclopropyl bromide). This reaction would typically be carried out in a polar aprotic solvent like DMF in the presence of a base such as potassium carbonate.

Biological Activity and Signaling Pathway

As previously mentioned, 3-nitropyridine analogues have been identified as microtubule-targeting agents.[2] They exert their anti-cancer effects by inhibiting the polymerization of tubulin, a crucial protein for cell division.

Mechanism of Action: Inhibition of Tubulin Polymerization

The proposed mechanism involves the binding of the 3-nitropyridine compound to the colchicine-binding site on β-tubulin. This binding event prevents the conformational changes necessary for the assembly of α- and β-tubulin heterodimers into microtubules. The disruption of microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase, ultimately triggering apoptosis.

Signaling Pathway Diagram

Caption: Inhibition of tubulin polymerization by 3-nitropyridine analogs.

Conclusion

The synthesis of this compound and its derivatives is readily achievable through established organic chemistry methodologies, primarily nucleophilic aromatic substitution. This technical guide provides the necessary foundational knowledge for researchers to synthesize these compounds for further investigation. The potential of 3-nitropyridine analogs as microtubule-targeting agents underscores the importance of continued research in this area for the development of novel therapeutics.

References

- 1. US3711549A - Process for manufacturing cyclopropylamine - Google Patents [patents.google.com]

- 2. 3-nitropyridine analogues as novel microtubule-targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CN102532010B - Preparation method of 2-chloro-3-aminopyridine - Google Patents [patents.google.com]

- 4. calpaclab.com [calpaclab.com]

- 5. WO2010089773A2 - Process for preparation of nitropyridine derivatives - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of N-cyclopropyl-3-nitropyridin-2-amine in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-cyclopropyl-3-nitropyridin-2-amine is a valuable building block in medicinal chemistry, frequently incorporated into scaffolds for the development of novel therapeutic agents. Its synthesis is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. This document provides a detailed protocol for the synthesis of this compound from 2-chloro-3-nitropyridine and cyclopropylamine. The protocol is based on established methodologies for the amination of similar 2-halopyridine systems. Additionally, this document presents relevant data in a structured format and includes a visual representation of the experimental workflow.

Introduction

The pyridine moiety is a privileged structure in drug discovery, and its derivatives exhibit a wide range of biological activities. The introduction of a cyclopropyl group can significantly impact the pharmacological properties of a molecule, often improving metabolic stability, potency, and cell permeability. The title compound, this compound, serves as a key intermediate for the synthesis of more complex molecules in various drug discovery programs. The primary synthetic route involves the displacement of a halide at the 2-position of a 3-nitropyridine ring with cyclopropylamine. The electron-withdrawing nitro group at the 3-position activates the ring for nucleophilic attack, facilitating the substitution reaction.

Data Presentation

Table 1: Reactant and Product Properties

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Physical State |

| 2-Chloro-3-nitropyridine | C₅H₃ClN₂O₂ | 158.54 | 5470-18-8 | Yellow solid |

| Cyclopropylamine | C₃H₇N | 57.09 | 765-30-0 | Colorless liquid |

| This compound | C₈H₉N₃O₂ | 179.18 | 290313-20-1 | Yellow solid |

| Triethylamine | C₆H₁₅N | 101.19 | 121-44-8 | Colorless liquid |

| Ethanol | C₂H₆O | 46.07 | 64-17-5 | Colorless liquid |

Table 2: Typical Reaction Parameters

| Parameter | Value |

| Stoichiometry (Amine:Halide) | 1.1 : 1.0 |

| Base (Triethylamine) | 2.0 equivalents |

| Solvent | Ethanol |

| Reaction Temperature | Reflux (approx. 78 °C) |

| Reaction Time | 4-8 hours |

| Work-up | Aqueous extraction and solvent evaporation |

| Purification | Recrystallization or column chromatography |

Experimental Protocol

This protocol describes a representative procedure for the synthesis of this compound.

Materials:

-

2-Chloro-3-nitropyridine (1.0 eq)

-

Cyclopropylamine (1.1 eq)

-

Triethylamine (2.0 eq)

-

Anhydrous Ethanol

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware for workup and purification

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-3-nitropyridine (1.0 eq) and anhydrous ethanol to achieve a concentration of approximately 0.2-0.5 M.

-

Stir the mixture at room temperature until the 2-chloro-3-nitropyridine is fully dissolved.

-

To the stirred solution, add triethylamine (2.0 eq) followed by the dropwise addition of cyclopropylamine (1.1 eq).

-

Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

Dissolve the resulting residue in ethyl acetate and transfer to a separatory funnel.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Mandatory Visualization

Caption: Experimental workflow for the synthesis of this compound.

Application of "N-cyclopropyl-3-nitropyridin-2-amine" in kinase inhibitor development

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-cyclopropyl-3-nitropyridin-2-amine is a valuable heterocyclic building block in medicinal chemistry, particularly for the development of potent and selective kinase inhibitors. Its unique structural features, including the reactive nitropyridine core and the conformationally rigid cyclopropyl group, make it an attractive starting material for the synthesis of diverse libraries of compounds targeting various kinases implicated in diseases such as cancer and inflammation. The nitropyridine scaffold serves as a versatile precursor for the construction of fused heterocyclic systems, which are common pharmacophores in many approved and investigational kinase inhibitors. The cyclopropyl moiety can enhance metabolic stability, improve binding affinity, and provide desirable physicochemical properties to the final drug candidates.

This document provides detailed application notes and protocols for the utilization of this compound in the synthesis and evaluation of a representative imidazo[1,5-a]pyridine-based kinase inhibitor targeting Glycogen Synthase Kinase 3 (GSK-3).

Data Presentation

While specific quantitative data for kinase inhibitors derived directly from this compound is not extensively published, the following table presents representative inhibitory activities of analogous imidazopyridine and aminopyridine-based kinase inhibitors against relevant targets, providing a benchmark for potential efficacy.

| Compound Class | Target Kinase | IC50 (nM) | Reference Compound |

| Imidazo[1,5-a]pyridine-based | GSK-3β | 8 - 50 | CHIR99021 |

| Aminopyridine-based | JAK2 | 9 - 12.2 µM | Fedratinib |

| Imidazo[4,5-b]pyridine-based | Aurora A | 7.5 | Alisertib |

| Imidazo[4,5-b]pyridine-based | Aurora B | 48 | Alisertib |

Experimental Protocols

Protocol 1: Synthesis of an Imidazo[1,5-a]pyridine-based Kinase Inhibitor

This protocol describes a plausible synthetic route to a hypothetical imidazo[1,5-a]pyridine derivative (a potential GSK-3 inhibitor) starting from this compound.

Step 1: Reductive Cyclization to form the Imidazo[1,5-a]pyridine Core

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or a mixture of ethanol and water.

-

Addition of Reagents: Add an excess of a reducing agent, for example, sodium dithionite (Na₂S₂O₄, 3.0-5.0 eq) or iron powder (Fe, 5.0 eq) in the presence of an acid like acetic acid or ammonium chloride.

-

Cyclization: To the same reaction mixture, add a 1,3-dicarbonyl compound or its equivalent (e.g., acetylacetone, 1.2 eq).

-

Reaction Conditions: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is usually complete within 4-12 hours.

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and filter off any solids. Concentrate the filtrate under reduced pressure. The residue can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol) to yield the desired imidazo[1,5-a]pyridine core structure.

Step 2: Functionalization of the Imidazo[1,5-a]pyridine Core (e.g., Suzuki Coupling)

-

Reaction Setup: If the synthesized core contains a suitable handle for cross-coupling (e.g., a halogen atom introduced from the 1,3-dicarbonyl component), it can be further functionalized. In a Schlenk flask, combine the halogenated imidazo[1,5-a]pyridine derivative (1.0 eq), a boronic acid or ester (1.2 eq), and a base such as potassium carbonate (K₂CO₃, 2.0 eq) or cesium carbonate (Cs₂CO₃, 2.0 eq).

-

Catalyst and Ligand: Add a palladium catalyst, for instance, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq) or palladium(II) acetate (Pd(OAc)₂, 0.05 eq) with a suitable phosphine ligand like SPhos or XPhos.

-

Solvent and Reaction Conditions: Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v). Heat the reaction mixture to 80-100 °C under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS).

-

Work-up and Purification: After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography or preparative HPLC to afford the final kinase inhibitor.

Protocol 2: In Vitro Kinase Inhibition Assay (Example: GSK-3β)

This protocol outlines a general procedure to evaluate the inhibitory activity of the synthesized compound against a target kinase.

-

Materials: Recombinant human GSK-3β enzyme, a suitable substrate peptide (e.g., a pre-phosphorylated peptide like p-GS2), ATP, and a detection reagent (e.g., ADP-Glo™ Kinase Assay from Promega). The test compound is dissolved in DMSO to prepare a stock solution.

-

Assay Procedure:

-

Prepare serial dilutions of the test compound in assay buffer.

-

In a 384-well plate, add the kinase, the substrate peptide, and the test compound at various concentrations.

-

Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km value for the specific kinase.

-

Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes).

-

Stop the kinase reaction and measure the amount of ADP produced using the detection reagent according to the manufacturer's instructions. The signal is typically measured as luminescence.

-

-

Data Analysis:

-

Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

-

Visualizations

Caption: Synthetic and evaluation workflow for a kinase inhibitor.

Caption: Simplified GSK-3β signaling pathway.

Caption: Role of the starting material in inhibitor development.

Application Notes and Protocols: The Use of Aminopyridine Fragments in Fragment-Based Drug Discovery

Disclaimer: Publicly available information on the specific use of "N-cyclopropyl-3-nitropyridin-2-amine" in fragment-based drug discovery (FBDD) is limited. Therefore, these application notes utilize data and protocols for a representative and structurally related class of compounds—substituted aminopyridine fragments—which are widely employed in FBDD, particularly for the development of kinase inhibitors. The principles, experimental protocols, and data presented are illustrative of how a fragment like "this compound" would be evaluated.

Introduction to Aminopyridine Fragments in FBDD

Substituted aminopyridines are a privileged scaffold in medicinal chemistry. Their ability to form key hydrogen bond interactions with protein targets, particularly the hinge region of kinases, makes them ideal starting points for fragment-based drug discovery. These low molecular weight fragments can bind with high ligand efficiency to the ATP-binding site, providing a solid foundation for elaboration into potent and selective lead compounds. This document outlines the application and evaluation of such fragments in a typical FBDD workflow.

Fragment Screening and Hit Identification

The initial step in an FBDD campaign is to screen a library of low molecular weight fragments to identify those that bind to the target protein. Several biophysical techniques are employed for this purpose due to their sensitivity in detecting weak fragment binding.

Experimental Protocols:

a) Thermal Shift Assay (TSA / Differential Scanning Fluorimetry - DSF)

-

Objective: To identify fragments that stabilize the target protein, indicated by an increase in its melting temperature (Tm).

-

Protocol:

-

Prepare a solution of the target protein (e.g., 2 µM) in a suitable buffer (e.g., 10 mM HEPES pH 7.5, 150 mM NaCl).

-

Add a fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange at 5x concentration).

-

Dispense the protein-dye mixture into a 96- or 384-well PCR plate.

-

Add the aminopyridine fragment to each well at a final concentration of 100-500 µM. Include a DMSO control.

-

Seal the plate and place it in a real-time PCR instrument.

-

Apply a thermal gradient, increasing the temperature from 25 °C to 95 °C at a rate of 1 °C/minute.

-

Monitor the fluorescence intensity. The midpoint of the unfolding transition is the Tm. A significant positive shift in Tm (ΔTm > 2 °C) in the presence of the fragment indicates binding.

-

b) Surface Plasmon Resonance (SPR)

-

Objective: To directly measure the binding affinity (KD) and kinetics (kon, koff) of the fragment to the immobilized target protein.

-

Protocol:

-

Immobilize the target protein onto a sensor chip (e.g., CM5 chip via amine coupling).

-

Prepare a series of dilutions of the aminopyridine fragment in a running buffer (e.g., PBS with 0.005% Tween-20). A typical concentration range would be from 1 µM to 500 µM.

-

Inject the fragment solutions over the sensor chip surface at a constant flow rate.

-

Monitor the change in the SPR signal (measured in Response Units, RU) over time to generate sensorgrams for each concentration.

-

After each injection, regenerate the sensor surface with a suitable regeneration solution (e.g., a low pH buffer or a high salt concentration).

-

Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the equilibrium dissociation constant (KD).

-

c) X-ray Crystallography

-

Objective: To determine the three-dimensional structure of the protein-fragment complex, revealing the precise binding mode and interaction points.

-

Protocol:

-

Crystallize the target protein under optimized conditions.

-

Soak the protein crystals in a cryo-protectant solution containing a high concentration of the aminopyridine fragment (e.g., 1-10 mM) for a defined period (minutes to hours).

-

Flash-cool the crystals in liquid nitrogen.

-

Collect X-ray diffraction data at a synchrotron source.

-

Process the diffraction data and solve the structure by molecular replacement using the apo-protein structure.

-

Build the fragment into the resulting electron density map and refine the structure.

-

Quantitative Data for Representative Aminopyridine Fragments

The following table summarizes typical data obtained for a hypothetical, yet representative, aminopyridine fragment binding to a generic kinase target.

| Parameter | Value | Method | Significance |

| Molecular Weight | < 300 Da | - | Conforms to the "Rule of Three" for fragments. |

| Binding Affinity (KD) | 50 - 500 µM | SPR / ITC | Indicates weak but specific binding, typical for a fragment hit. |

| Thermal Shift (ΔTm) | +3.5 °C | TSA / DSF | Confirms direct engagement and stabilization of the target protein. |

| Ligand Efficiency (LE) | > 0.3 | Calculated | Demonstrates high binding efficiency relative to the fragment's size. |

| IC50 | > 100 µM | Enzymatic Assay | Initial fragments are expected to have weak functional activity. |

Note: Ligand Efficiency (LE) is calculated as: LE = (1.37 * pKD) / N, where N is the number of non-hydrogen atoms.

Fragment Elaboration and Lead Optimization

Once a fragment hit is validated and its binding mode is determined, the next phase involves chemically modifying the fragment to improve its affinity and selectivity.

Mechanism of Action: Kinase Inhibition

Aminopyridine fragments frequently target the ATP-binding site of protein kinases. The pyridine nitrogen and the exocyclic amine act as a "hinge-binding" motif, forming critical hydrogen bonds with the backbone of the kinase hinge region, mimicking the interaction of the adenine moiety of ATP.

By occupying the ATP-binding site, the fragment and its subsequent optimized derivatives prevent the phosphorylation of downstream substrate proteins. This action blocks the signal transduction cascade, leading to the desired therapeutic effect, such as the inhibition of tumor cell proliferation in the case of an oncology target. The initial binding mode, elucidated by X-ray crystallography of the fragment, is crucial for guiding the structure-based design of more potent and selective inhibitors.

Application Notes and Protocols for Nucleophilic Substitution Reactions to Synthesize N-cyclopropyl-3-nitropyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the reaction conditions for the synthesis of N-cyclopropyl-3-nitropyridin-2-amine and related N-substituted 2-amino-3-nitropyridines via nucleophilic aromatic substitution (SNAr). The primary synthetic route involves the reaction of a 2-halo-3-nitropyridine, typically 2-chloro-3-nitropyridine, with cyclopropylamine. The electron-withdrawing nitro group at the 3-position activates the pyridine ring, facilitating the displacement of the halide at the 2-position by the amine nucleophile.

General Reaction Principle

The synthesis of N-substituted 2-amino-3-nitropyridines is a classic example of nucleophilic aromatic substitution. The reaction mechanism proceeds through a Meisenheimer complex, a resonance-stabilized intermediate formed by the attack of the nucleophile on the electron-deficient pyridine ring. The subsequent departure of the leaving group (halide) restores the aromaticity of the ring, yielding the final product. The choice of solvent, base, and reaction temperature is crucial for achieving high yields and purity.

Data Presentation: Reaction Conditions for Nucleophilic Substitution on Nitropyridines

The following tables summarize typical reaction conditions for the nucleophilic aromatic substitution on various nitropyridine substrates with amine nucleophiles, providing a comparative overview for experimental design.

Table 1: Synthesis of 2-Anilino-3-nitropyridine Derivatives

| Starting Material | Nucleophile | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 2-Chloro-3-nitropyridine | Substituted Anilines | Ethylene Glycol | - | Reflux | 3 | 90-94 | [1] |

Table 2: Generalized Conditions for Amination of Dichloronitropyridines

| Starting Material | Amine Class | Solvents | Bases | Temperature (°C) | Time | Expected Major Product | Reference |

| 2,4-Dichloro-5-nitropyridine | Primary Amine | Ethanol, Acetonitrile | Triethylamine, K₂CO₃ | 25 - 80 | 1 - 24 h | 4-Amino-2-chloro-5-nitropyridine | [2] |

| 2,4-Dichloro-5-nitropyridine | Secondary Amine | Anhydrous Acetonitrile | Triethylamine | Room Temp. | 10 min | N-substituted-4-chloro-5-nitropyridin-2-amine | [2] |

Experimental Protocols

The following is a detailed, representative protocol for the synthesis of this compound from 2-chloro-3-nitropyridine and cyclopropylamine. This protocol is based on established procedures for similar nucleophilic aromatic substitution reactions on nitropyridines and may require optimization.

Protocol 1: Synthesis of this compound

Materials:

-

2-Chloro-3-nitropyridine

-

Cyclopropylamine

-

Anhydrous Ethanol or Acetonitrile

-

Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃)

-

Ethyl acetate

-

Brine solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) apparatus

-

Column chromatography setup

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-3-nitropyridine (1.0 equivalent).

-

Solvent and Reagents: Dissolve the starting material in anhydrous ethanol or acetonitrile (to achieve a concentration of approximately 0.1-0.2 M). Add cyclopropylamine (1.1-1.2 equivalents) to the solution.

-

Base Addition: Add a suitable base, such as triethylamine (1.2-1.5 equivalents) or potassium carbonate (2.0 equivalents), to the reaction mixture.

-

Reaction: Stir the reaction mixture at room temperature or heat to a temperature between 50-80°C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup:

-